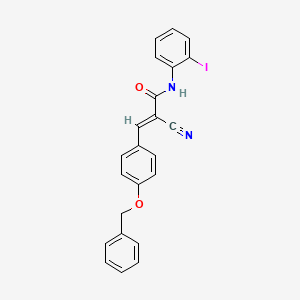
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide is a useful research compound. Its molecular formula is C23H17IN2O2 and its molecular weight is 480.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide, with the molecular formula C23H17IN2O2 and a molecular weight of 480.305 g/mol, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing literature.
The compound is characterized by its unique structure, which includes:
- Benzyloxy group : Enhances lipophilicity and may influence biological interactions.
- Iodophenyl moiety : Potentially increases the compound's reactivity and biological activity.
- Cyano group : Known to play a role in various biological mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the acrylamide backbone through condensation reactions.
- Introduction of the benzyloxy and cyano groups via nucleophilic substitution.
- Iodination of the phenyl ring , which can be achieved through electrophilic aromatic substitution.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that related compounds can effectively scavenge free radicals such as DPPH and ABTS, demonstrating their potential as antioxidant agents .
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | 93.75 ± 0.47 | 88 | 7.12 |
| Compound B | 64.5 - 81 | 79 - 96 | 10 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast and lung cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with signaling pathways such as Erk1/2 and Akt, which are crucial in cancer progression .
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. The presence of the cyano group is hypothesized to enhance this activity by stabilizing interactions with target proteins.
Case Studies
- Study on Antioxidant Capacity : A recent investigation into compounds structurally related to this compound revealed that certain derivatives exhibited potent antioxidant activity with IC50 values significantly lower than traditional antioxidants like Trolox .
- Anticancer Evaluation : In vitro assays conducted on various cancer cell lines showed that modifications in the compound's structure could lead to enhanced selectivity and potency against specific cancer types, indicating a promising avenue for further drug development .
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c24-21-8-4-5-9-22(21)26-23(27)19(15-25)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,26,27)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUUJJFVKTVGL-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














